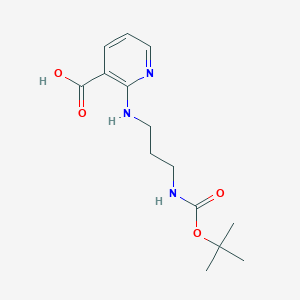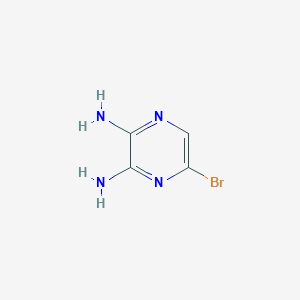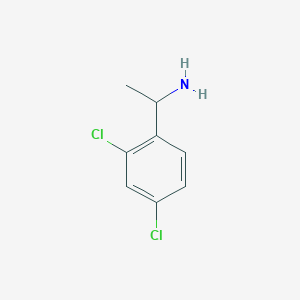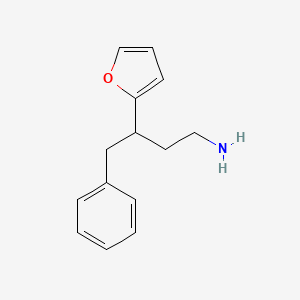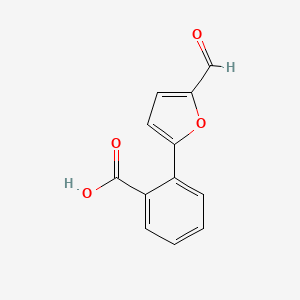
2-(Methylsulfanyl)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(Methylsulfanyl)benzenecarbohydrazide is a derivative of benzenecarbohydrazide with a methylsulfanyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with sulfanyl groups and their derivatives have been synthesized and analyzed for various properties and activities, including antioxidant, antibacterial, and potential chemotherapeutic applications.
Synthesis Analysis
The synthesis of related sulfanyl-containing compounds typically involves the reaction of a sulfanyl-substituted benzohydrazide with various reagents. For instance, thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates . Another synthesis method includes a radical relay strategy for generating sulfonyl-containing compounds from methyl(2-alkynylphenyl)sulfanes . These methods suggest that the synthesis of this compound could potentially be achieved through similar reactions involving methylsulfanyl groups.
Molecular Structure Analysis
The molecular structure of sulfanyl-containing compounds has been characterized using various spectroscopic techniques, including UV-VIS, IR, NMR, and mass spectroscopy, as well as single-crystal X-ray determination . These techniques could be applied to determine the molecular structure of this compound. The crystal structures often reveal non-covalent interactions, such as hydrogen bonds and pi-pi interactions, which stabilize the compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfanyl-containing compounds can be inferred from molecular docking studies and analyses of their molecular electrostatic potential (MEP). For example, the MEP analysis of a quinazolinone derivative indicated several possible sites for electrophilic attack . Similarly, the MEP of a pyrimidine derivative showed negative charge over the cyano group and positive regions over the aromatic rings . These studies suggest that this compound may also exhibit specific sites for chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl-containing compounds have been explored through various analyses. Vibrational spectroscopy has been used to study the vibrational modes of these compounds . Theoretical calculations, including HOMO-LUMO and NBO analyses, provide insights into the electronic properties and charge distribution within the molecules . Additionally, the solubility, absorption, distribution, excretion, and metabolic fate of a related anti-inflammatory agent were investigated across different species, indicating the compound's pharmacokinetic properties .
科学的研究の応用
Synthetic Chemistry and Biological Interest
2-(Methylsulfanyl)benzenecarbohydrazide, as a compound, may not have direct references in scientific literature. However, compounds structurally related or in the same chemical family have been extensively studied for their diverse applications in synthetic chemistry and potential therapeutic uses. For instance, research on benzazoles and derivatives, including guanidinobenzazoles, demonstrates a wide range of biological activities, leading to the development of compounds with potential therapeutic applications, such as antihistaminic, anthelmintic, and fungicide activities. These compounds have been synthesized with various modifications to enhance their biological activities, highlighting the chemical versatility and significance of related structures in medicinal chemistry (Rosales-Hernández et al., 2022).
Supramolecular Chemistry
Another aspect of related research focuses on benzene-1,3,5-tricarboxamides (BTAs) and their importance across a range of scientific disciplines, including supramolecular chemistry. BTAs, known for their simple structure and self-assembly behavior, are utilized in nanotechnology, polymer processing, and biomedical applications. The review on BTAs underscores their role as versatile, supramolecular building blocks, paving the way for innovative applications in material science and biomedical fields (Cantekin et al., 2012).
Antioxidant Capacity Assays
In the realm of antioxidant research, the study of ABTS/PP decolorization assays for evaluating antioxidant capacity is noteworthy. This research provides insight into the reaction pathways of antioxidants, particularly phenolic compounds, and their interactions with radicals. Understanding these mechanisms is crucial for the development of antioxidant therapies and for the evaluation of compounds' antioxidant capacities, including potential derivatives of this compound (Ilyasov et al., 2020).
Bioactive Precursors in Organic Synthesis
Methyl-2-formyl benzoate, a compound structurally related to the target compound, exemplifies the role of bioactive precursors in the synthesis of pharmacologically active molecules. It underlines the significance of such compounds in organic synthesis, serving as vital intermediates for producing drugs with antifungal, antihypertensive, anticancer, and other properties. This highlights the broader implications of studying and synthesizing compounds like this compound for pharmaceutical applications (Farooq & Ngaini, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2-methylsulfanylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHBJHTENOTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377325 |
Source


|
| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-42-8 |
Source


|
| Record name | 2-(Methylthio)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)







